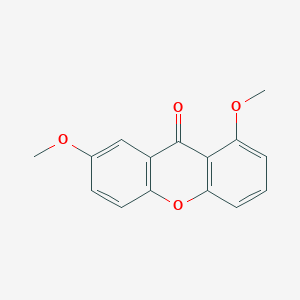

1,7-Dimethoxyxanthone

Description

This compound has been reported in Polygala tenuifolia with data available.

Properties

Molecular Formula |

C15H12O4 |

|---|---|

Molecular Weight |

256.25 g/mol |

IUPAC Name |

1,7-dimethoxyxanthen-9-one |

InChI |

InChI=1S/C15H12O4/c1-17-9-6-7-11-10(8-9)15(16)14-12(18-2)4-3-5-13(14)19-11/h3-8H,1-2H3 |

InChI Key |

BFDXHXPAVMQXHZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC3=C(C2=O)C(=CC=C3)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Intricate World of 1,7-Dimethoxyxanthones: A Technical Guide to Their Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 1,7-dimethoxyxanthone derivatives, a class of oxygenated heterocyclic compounds drawing increasing interest for their diverse pharmacological activities. While the core structure of this compound is less commonly found in its unsubstituted form in nature, its hydroxylated and glycosylated analogues are distributed across various plant families. This document details their primary natural sources, comprehensive isolation protocols, and the underlying mechanisms of their biological action, with a focus on experimental reproducibility and quantitative data.

Primary Natural Sources of this compound Derivatives

Derivatives of this compound are predominantly found in the plant families Polygalaceae and Gentianaceae. Notably, species within the genera Polygala and Securidaca have been identified as rich sources of these xanthones.

Key plant species include:

-

Securidaca inappendiculata : A traditional Chinese medicinal herb, the roots and stems of this plant are a significant source of various xanthones, including 1,7-dihydroxy-3,4-dimethoxyxanthone.

-

Polygala tenuifolia : The roots of this plant, a staple in traditional Chinese medicine, contain a variety of xanthone glycosides with a 1,7-oxygenation pattern.

-

Polygala alpestris and Polygala azizsancarii : These species also contribute to the diversity of naturally occurring 1,7-oxygenated xanthones.

Quantitative Analysis of this compound Derivatives

The yield of specific this compound derivatives can vary significantly based on the plant source, geographical location, and the extraction and purification methods employed. The following table summarizes available data on the isolation of a key representative, 1,7-dihydroxy-3,4-dimethoxyxanthone, from Securidaca inappendiculata.

| Compound Name | Plant Source | Part Used | Extraction Method | Yield | Reference |

| 1,7-Dihydroxy-3,4-dimethoxyxanthone | Securidaca inappendiculata | Stems | Methanol extraction followed by column chromatography | Not explicitly quantified in available literature | [1] |

Note: While the presence of this compound is well-documented, specific yield percentages from a given dry weight of starting material are not consistently reported in the reviewed literature.

Experimental Protocols for Isolation and Purification

The isolation of this compound derivatives from their natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. Below are detailed methodologies for key experiments.

General Experimental Workflow for Xanthone Isolation

The following diagram illustrates a typical workflow for the isolation of xanthones from plant material.

Detailed Protocol for the Isolation of Xanthones from Polygala tenuifolia Roots[2]

-

Extraction : The dried roots of Polygala tenuifolia (3.0 kg) are extracted three times with 70% methanol (MeOH) at room temperature for 24 hours for each extraction. The resulting extracts are combined and concentrated under reduced pressure to yield a 70% MeOH extract (1.0 kg).[2]

-

Initial Fractionation : The crude extract is subjected to column chromatography on a Diaion HP-20 stationary phase (10.0 × 59.0 cm). Elution is performed with a MeOH:H₂O gradient starting from 0:1 and progressively increasing the methanol concentration to 10:0. This process yields 15 primary fractions (P1–15).[2]

-

Further Fractionation : Fraction P4 is further fractionated using Sephadex LH-20 column chromatography (6.5 × 49.0 cm) with a MeOH:H₂O mixture (6:4 v/v) to produce 16 sub-fractions (P4-1 to P4-16).[2]

-

Purification of Individual Compounds : Specific sub-fractions are then subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC) or Medium-Pressure Liquid Chromatography (MPLC) with C18 columns, and recrystallization to yield pure xanthone compounds.[2]

Biological Activity and Signaling Pathways

Certain this compound derivatives have demonstrated significant biological activities, with anti-inflammatory effects being a prominent area of research.

Inhibition of the TLR4/NF-κB Signaling Pathway by 1,7-Dihydroxy-3,4-dimethoxyxanthone

1,7-Dihydroxy-3,4-dimethoxyxanthone, isolated from Securidaca inappendiculata, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling cascade.[3][4]

The proposed mechanism involves the binding of 1,7-dihydroxy-3,4-dimethoxyxanthone to TLR4, which in turn inhibits the dimerization of the receptor.[3][4] This action blocks the downstream signaling cascade that leads to the activation of NF-κB, a key transcription factor for pro-inflammatory genes.[3][4] The diagram below illustrates this inhibitory action.

This guide serves as a foundational resource for professionals engaged in natural product chemistry, pharmacology, and drug development. The detailed protocols and compiled data aim to facilitate further research into the promising therapeutic potential of this compound derivatives.

References

- 1. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scilit.com [scilit.com]

- 3. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Synthesis of 1,7-Dimethoxyxanthone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the synthesis of 1,7-dimethoxyxanthone, a molecule of interest in pharmaceutical research. The document outlines a feasible two-step synthetic pathway, including detailed experimental protocols, and presents relevant quantitative data in a structured format. Additionally, it explores the potential biological signaling pathways influenced by related xanthone compounds, offering valuable insights for drug development professionals.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process. The initial step involves the synthesis of the precursor molecule, 1,7-dihydroxyxanthone (also known as euxanthone). This is followed by a methylation reaction to yield the final product.

Step 1: Synthesis of 1,7-Dihydroxyxanthone via Grover-Shah-Shah Reaction

The initial synthesis of the xanthone core is accomplished through a Grover-Shah-Shah reaction, a classic method for preparing hydroxyxanthones. This specific protocol utilizes Eaton's reagent, a mixture of phosphorus pentoxide in methanesulfonic acid, which acts as both a condensing agent and a solvent.

Raw Materials:

-

2-Hydroxy-4-methoxybenzoic acid

-

Hydroquinone

-

Eaton's reagent (Phosphorus pentoxide and Methanesulfonic acid)

Experimental Protocol: A mixture of 2-hydroxy-4-methoxybenzoic acid and hydroquinone is heated in Eaton's reagent. The reaction progress is monitored, and upon completion, the mixture is poured into ice water to precipitate the crude 1,7-dihydroxyxanthone. The solid product is then collected by filtration, washed, and purified.

Step 2: Methylation of 1,7-Dihydroxyxanthone

The final step involves the methylation of the hydroxyl groups of 1,7-dihydroxyxanthone to produce this compound. A standard and effective method for this transformation is the use of dimethyl sulfate as the methylating agent in the presence of a weak base, such as potassium carbonate, in an acetone solvent.

Raw Materials:

-

1,7-Dihydroxyxanthone

-

Dimethyl sulfate

-

Anhydrous potassium carbonate

-

Acetone

Experimental Protocol: 1,7-Dihydroxyxanthone is dissolved in acetone, and anhydrous potassium carbonate is added to the suspension. Dimethyl sulfate is then added dropwise to the stirred mixture. The reaction is refluxed until completion, as monitored by thin-layer chromatography. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is treated with water and extracted with a suitable organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary based on reaction scale and purification techniques.

| Step | Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield (%) |

| 1 | 2-Hydroxy-4-methoxybenzoic acid, Hydroquinone | Eaton's reagent | Heating | 1,7-Dihydroxyxanthone | Not specified in literature |

| 2 | 1,7-Dihydroxyxanthone | Dimethyl sulfate, Potassium carbonate, Acetone | Reflux | This compound | High (Typical for this type of reaction) |

Experimental Workflow

The overall experimental workflow for the synthesis of this compound is depicted in the following diagram.

Caption: Overall workflow for the two-step synthesis of this compound.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways of this compound are limited, research on the closely related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, provides valuable insights. This related molecule has been shown to exhibit anti-inflammatory and anti-proliferative effects by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[1][2][3] It is plausible that this compound may exert its biological activities through similar mechanisms.

The proposed mechanism involves the inhibition of pro-inflammatory stimuli from activating upstream kinases, which in turn prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes. Concurrently, the MAPK pathway, which is involved in cell proliferation and survival, may also be modulated.

Caption: Proposed modulation of NF-κB and MAPK signaling pathways.

References

- 1. Reactive oxygen species mediated NF-κB/p38 feedback loop implicated in proliferation inhibition of HFLS-RA cells induced by 1,7-dihydroxy-3,4-dimethoxyxanthone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

1,7-Dimethoxyxanthone chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethoxyxanthone is a naturally occurring xanthone derivative with the chemical formula C₁₅H₁₂O₄. This document provides an in-depth overview of its chemical properties, structure, and known biological activities. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates the available information and provides context based on related xanthone compounds. The synthesis, spectral characteristics, and potential signaling pathway interactions are discussed to support further research and development efforts.

Chemical Properties and Structure

This compound belongs to the xanthone class of organic compounds, characterized by a dibenzo-γ-pyrone heterocyclic scaffold. The structure consists of a xanthen-9-one core with methoxy groups attached at positions 1 and 7.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 5042-06-8 | [1][2] |

| Molecular Formula | C₁₅H₁₂O₄ | [1] |

| Molecular Weight | 256.26 g/mol | [1] |

| Predicted Relative Density | 1.270 g/cm³ |

The chemical structure of this compound is depicted in Figure 1.

Figure 1. Chemical Structure of this compound.

Spectroscopic Data

Detailed experimental spectral data for this compound is not extensively reported. However, the expected spectral characteristics can be inferred from the general knowledge of xanthone structures.

-

¹H and ¹³C NMR Spectroscopy: The proton and carbon nuclear magnetic resonance spectra would confirm the arrangement of protons and carbons in the molecule. The aromatic protons would appear in the downfield region, and the methoxy groups would show characteristic singlets in the upfield region. The ¹³C NMR would show signals for the carbonyl carbon, aromatic carbons, and the methoxy carbons.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 256.26 g/mol . Fragmentation patterns would likely involve the loss of methyl groups and carbon monoxide.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) of the γ-pyrone ring, typically in the range of 1650-1610 cm⁻¹. Bands corresponding to C-O-C stretching of the ether groups and aromatic C-H and C=C stretching would also be present.

-

UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent like methanol or ethanol is expected to show multiple absorption bands characteristic of the xanthone chromophore, typically in the ranges of 230-260 nm, 300-340 nm, and sometimes a shoulder or a weak band at longer wavelengths.

Experimental Protocols

General Synthesis of Xanthones

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general and efficient method for preparing xanthones involves the coupling of arynes and substituted benzoates. This reaction proceeds via a tandem intermolecular nucleophilic coupling of the benzoate with an aryne, followed by an intramolecular electrophilic cyclization.

General Workflow for Xanthone Synthesis:

Caption: General workflow for the synthesis of xanthones.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathways of this compound are scarce. However, research on other dimethoxyxanthone derivatives provides insights into its potential pharmacological effects. For instance, 1,7-dihydroxy-3,4-dimethoxyxanthone has been shown to inhibit lipopolysaccharide-induced inflammation in macrophages by suppressing the TLR4/NF-κB signaling cascade[3]. This suggests that this compound might also possess anti-inflammatory properties.

The general class of xanthones exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific activity is often dependent on the substitution pattern on the xanthone core.

Potential Signaling Pathway Interaction (Hypothetical):

Based on the activity of related compounds, a potential mechanism of action for this compound in an inflammatory response could involve the inhibition of key signaling molecules.

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

This compound is a xanthone derivative with potential for further scientific investigation. This guide provides the foundational chemical and structural information currently available. To fully elucidate its properties and potential applications, particularly in drug development, further experimental work is required to determine its physicochemical properties, detailed spectral characteristics, and to explore its biological activities and mechanisms of action. The synthesis and biological evaluation of this compound could be a promising area for future research, potentially revealing novel therapeutic agents.

References

- 1. Calophyllic acid | CAS:36626-19-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound 5042-06-8 | MCE [medchemexpress.cn]

- 3. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,7-Dimethoxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,7-Dimethoxyxanthone, a naturally occurring xanthone derivative. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and drug development settings. This document summarizes key nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, details the experimental protocols for data acquisition, and provides a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is critical for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.68 | d | 8.8 | H-5 |

| 7.42 | t | 8.8 | H-6 |

| 6.95 | d | 8.8 | H-8 |

| 6.88 | d | 2.4 | H-2 |

| 6.74 | d | 2.4 | H-4 |

| 3.94 | s | - | 7-OCH₃ |

| 3.89 | s | - | 1-OCH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 175.5 | C-9 |

| 162.1 | C-1 |

| 157.0 | C-7 |

| 155.8 | C-4a |

| 149.8 | C-8a |

| 134.2 | C-6 |

| 121.5 | C-9a |

| 118.0 | C-5 |

| 115.8 | C-10a |

| 112.5 | C-3 |

| 109.8 | C-8 |

| 97.1 | C-2 |

| 92.8 | C-4 |

| 56.4 | 7-OCH₃ |

| 55.9 | 1-OCH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer clues about its structure.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |

| ESI+ | 259.0652 | 244, 216, 188 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~1650 | C=O (xanthone carbonyl) stretching |

| ~1600, ~1480 | Aromatic C=C stretching |

| ~1280, ~1080 | C-O (ether) stretching |

| ~830 | C-H out-of-plane bending |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of approximately 0.6 mL in a 5 mm NMR tube.

-

Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to cover the expected proton chemical shift range (e.g., 0-12 ppm).

-

A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise ratio.

-

Data is processed with an appropriate window function (e.g., exponential multiplication) and Fourier transformed.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., PENDANT, DEPT) is used.

-

The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

-

A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

-

Data is processed and Fourier transformed.

-

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) with or without the addition of a small amount of acid (e.g., formic acid) to promote ionization.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

-

Data Acquisition:

-

The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

The ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) are optimized for the analyte.

-

Mass spectra are acquired in positive ion mode over a relevant m/z range (e.g., 100-500).

-

For fragmentation studies (MS/MS), the precursor ion corresponding to the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID).

-

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the KBr pellet holder) is recorded.

-

The sample is placed in the spectrometer's sample holder.

-

The IR spectrum is recorded over the mid-IR range (e.g., 4000-400 cm⁻¹) by co-adding a number of scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized or isolated compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Biological Activities of 1,7-Dimethoxyxanthone and Structurally Related Analogs: A Technical Guide

Disclaimer: Information regarding the specific biological activities of 1,7-dimethoxyxanthone is limited in publicly available scientific literature. This guide provides a comprehensive overview of the biological activities of structurally related xanthones, particularly those with hydroxyl and methoxy substitutions at the C1 and C7 positions, to offer valuable insights for researchers, scientists, and drug development professionals. The presented data on analogous compounds can serve as a basis for predicting the potential activities of this compound and for designing future research.

Introduction to Xanthones

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold.[1] This tricyclic structure allows for a wide range of biological activities, making them a subject of significant interest in medicinal chemistry and drug discovery. The biological effects of xanthone derivatives are highly dependent on the nature and position of their substituents.[1] This guide focuses on xanthones with substitutions at the 1 and 7 positions, providing a comparative analysis of their known biological activities.

Anticancer Activity

Several xanthone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The substitution pattern on the xanthone core plays a crucial role in determining the potency and selectivity of their anticancer activity.

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various xanthone derivatives against different cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,7-dihydroxyxanthone | HepG2 | 13.2 | [2] |

| 1-hydroxyxanthone | T47D | 248.82 | [3] |

| 1,3-dihydroxyxanthone | T47D | 137.24 | [3] |

| 1,6-dihydroxyxanthone | HepG2 | 40.4 | [2] |

| 1,3,6-trihydroxyxanthone | T47D | 121.89 | [3] |

| 1,3,6,8-tetrahydroxyxanthone | HepG2 | 9.18 | [2] |

| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KB | 20.0 | [4] |

| 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one | KBv200 | 30.0 | [4] |

| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KB | 35.0 | [4] |

| 1-hydroxy-4,7-dimethoxy-6-(3-oxobutyl)-9H-xanthen-9-one | KBv200 | 41.0 | [4] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

A common method to assess the cytotoxic effects of xanthone derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for MTT Assay

References

In Vitro Mechanism of Action of 1,7-Dimethoxyxanthone and Structurally Related Analogs: A Technical Guide

Disclaimer: As of October 2025, publicly available in vitro studies detailing the specific mechanism of action of 1,7-dimethoxyxanthone are limited. This guide provides a comprehensive overview of the in vitro activities of structurally similar xanthone compounds, particularly 1,7-dihydroxy-3,4-dimethoxyxanthone, to infer potential mechanisms of action for this compound. The presented data and pathways should be considered in this context.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold that have garnered significant interest in drug discovery due to their diverse pharmacological activities. While direct in vitro mechanistic data for this compound is not extensively available, research on closely related analogs provides valuable insights into its potential biological effects. This technical guide synthesizes the current understanding of the in vitro mechanisms of action of these related xanthones, focusing on their anti-inflammatory and anti-proliferative properties.

Core Mechanisms of Action of Structurally Related Xanthones

In vitro studies on xanthones with substitution patterns similar to this compound, primarily 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN), have revealed several key mechanisms of action. These include the modulation of inflammatory pathways, induction of apoptosis, and cell cycle arrest in cancer cells.

Anti-inflammatory Activity

The anti-inflammatory effects of XAN have been attributed to its ability to suppress key signaling cascades in immune cells.

Inhibition of the TLR4/NF-κB Signaling Pathway:

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response through the Toll-like receptor 4 (TLR4). In vitro studies have demonstrated that XAN can directly interact with TLR4, inhibiting its dimerization and subsequent downstream signaling.[1][2] This leads to a reduction in the phosphorylation of key signaling molecules such as p65 (a subunit of NF-κB) and JNK (c-Jun N-terminal kinase).[1] The inhibition of the NF-κB pathway results in decreased nuclear translocation of p65 and a subsequent reduction in the production of pro-inflammatory cytokines.[1]

Modulation of Macrophage Polarization:

Macrophages play a critical role in inflammation and can be polarized into a pro-inflammatory M1 phenotype or an anti-inflammatory M2 phenotype. XAN has been shown to inhibit the M1 polarization of macrophages.[3] This is achieved by downregulating the expression of M1 markers and upregulating the expression of M2 markers, suggesting a role in resolving inflammation.[3]

Anti-proliferative and Apoptotic Activity

In the context of cancer, structurally related xanthones have demonstrated the ability to inhibit cell growth, induce cell cycle arrest, and trigger apoptosis.

Induction of Apoptosis:

Studies on multidrug-resistant non-small cell lung carcinoma (A549/Taxol) cells have shown that XAN can induce apoptosis in a concentration-dependent manner.[4] This pro-apoptotic effect is associated with the modulation of the MAPK signaling pathway, specifically through the downregulation of ERK (extracellular signal-regulated kinase).[4]

Cell Cycle Arrest:

In addition to inducing apoptosis, XAN has been observed to cause cell cycle arrest at the G2 phase in A549/Taxol cells.[4] This effect is linked to the upregulation of p38, another component of the MAPK signaling pathway.[4]

Quantitative Data

The following tables summarize the quantitative data from in vitro studies on structurally related xanthones.

Table 1: Inhibitory Concentrations (IC50) of a Structurally Related Xanthone

| Compound | Cell Line | Assay | IC50 | Reference |

| 1,7-dihydroxy-2,3-dimethoxy xanthone | Guinea pig trachea | Acetylcholine-induced contraction | 132.0 µM | [5] |

| 1,7-dihydroxy-2,3-dimethoxy xanthone | Guinea pig trachea | Histamine-induced contraction | 73.0 µM | [5] |

| 1,7-dihydroxy-2,3-dimethoxy xanthone | Guinea pig trachea | Bradykinin-induced contraction | 9.2 µM | [5] |

| 1,7-dihydroxy-2,3-dimethoxy xanthone | Guinea pig trachea | Substance P-induced contraction | 32.0 µM | [5] |

| 1,7-dihydroxy-2,3-dimethoxy xanthone | Guinea pig trachea | U46619-induced contraction | 110.6 µM | [5] |

| 1,7-dihydroxy-2,3-dimethoxy xanthone | Guinea pig trachea | Prostaglandin E2-induced contraction | 66.0 µM | [5] |

| 1,7-dihydroxy-2,3-dimethoxy xanthone | Guinea pig trachea | KCl-induced contraction | 190.0 µM | [5] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., A549/Taxol) in 96-well plates at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., XAN) for specified time intervals (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Western Blot Analysis

-

Cell Lysis: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-p65, p-JNK, p38, ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

-

Cell Treatment and Harvesting: Treat cells with the test compound for the desired time, then harvest the cells by trypsinization.

-

Fixation: Fix the cells in 70% ethanol overnight at -20°C.

-

Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the cell cycle distribution (Sub-G1, G0/G1, S, G2/M phases). For apoptosis, annexin V/PI staining can be used prior to fixation.

Signaling Pathway and Experimental Workflow Diagrams

Caption: TLR4/NF-κB and JNK signaling pathway inhibition.

Caption: MAPK signaling pathway in cancer cells.

Caption: General experimental workflow for in vitro studies.

References

- 1. In vitro effect of the extract and the 1,7-dihydroxy-2,3-dimethoxy xanthone from Polygala cyparissias on the contractions induced by inflammatory mediators and ovalbumin in normal and actively sensitised trachea from guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Xanthone Glucosides: Isolation, Bioactivity and Synthesis [mdpi.com]

Potential Therapeutic Targets of 1,7-Dimethoxyxanthone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Dimethoxyxanthone and its hydroxylated analogue, 1,7-dihydroxy-3,4-dimethoxyxanthone, are members of the xanthone family of compounds, which are noted for a wide range of biological activities.[1] This document provides a comprehensive overview of the current understanding of the therapeutic potential of this compound and related structures, with a primary focus on its well-documented anti-inflammatory effects and emerging evidence for its anticancer and neuroprotective activities. Key molecular targets and signaling pathways are detailed, supported by available quantitative data and experimental methodologies. This whitepaper aims to serve as a resource for researchers and professionals in drug discovery and development, highlighting promising avenues for future investigation.

Core Therapeutic Area: Anti-inflammatory Activity

The most robust evidence for the therapeutic potential of xanthones related to this compound lies in their anti-inflammatory properties. The primary focus of existing research has been on 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN), which has demonstrated significant effects in cellular models of inflammation.

Key Therapeutic Targets and Signaling Pathways

1.1.1. Toll-Like Receptor 4 (TLR4) and NF-κB Signaling

A primary mechanism of the anti-inflammatory action of 1,7-dihydroxy-3,4-dimethoxyxanthone is the direct inhibition of Toll-Like Receptor 4 (TLR4).[2] TLR4 is a key pattern recognition receptor that, upon activation by lipopolysaccharide (LPS), initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a central regulator of inflammatory gene expression.

1,7-dihydroxy-3,4-dimethoxyxanthone has been shown to bind directly to TLR4, which inhibits its dimerization and subsequent downstream signaling.[2] This leads to reduced phosphorylation and activation of NF-κB p65, preventing its translocation to the nucleus and the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[2][3]

Figure 1: Inhibition of the TLR4/NF-κB signaling pathway.

1.1.2. Mitogen-Activated Protein Kinase (MAPK) Pathway

1,7-dihydroxy-3,4-dimethoxyxanthone also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting JNK (c-Jun N-terminal kinase).[2][4] The MAPK pathways are crucial for regulating a variety of cellular processes, including inflammation and proliferation. By down-regulating the phosphorylation of JNK, the compound suppresses the secretion of pro-inflammatory cytokines, contributing to its anti-proliferative and anti-inflammatory effects in fibroblast-like synoviocytes, which are relevant in rheumatoid arthritis.[4]

Figure 2: Modulation of the JNK/MAPK signaling pathway.

1.1.3. Arginine/Mitochondrial Axis and Macrophage Polarization

Recent studies suggest that 1,7-dihydroxy-3,4-dimethoxyxanthone can inhibit the M1 polarization of macrophages, a pro-inflammatory phenotype.[5] This effect is mediated through the arginine/mitochondrial axis.[5] By inhibiting M1 polarization, the compound reduces the expression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and NOD-like receptor thermal protein domain protein 3 (NLRP3).[3]

Quantitative Data on Anti-inflammatory Activity

| Compound | Target/Assay | Cell Line | IC50 / Effect | Reference |

| 1,7-dihydroxy-3,4-dimethoxyxanthone | Proliferation | MH7A | Concentration-dependent suppression | [4] |

| 1,7-dihydroxy-3,4-dimethoxyxanthone | IL-1β and IL-6 Secretion | MH7A | Concentration-dependent suppression | [4] |

| 1,7-dihydroxy-2,3-dimethoxyxanthone | LPS-induced NO production | BV2 microglia | Significant inhibition at 10-100 µM | [6] |

| 1,7-dihydroxy-2,3-dimethoxyxanthone | KCl-induced trachea contraction | Guinea pig | IC50 of 190.0 µM | [6] |

Potential in Oncology

While direct evidence for this compound is limited, the broader class of xanthone derivatives has shown promise in cancer research.[1]

Cytotoxic Activity

Various xanthone derivatives have demonstrated cytotoxic activity against a range of cancer cell lines. For instance, 1,7-dihydroxy-2-methoxy-3-(3-methylbut-2-enyl)-9H-xanthen-9-one exhibited IC50 values of 20.0 and 30.0 µM against KB and KBv200 cancer cell lines, respectively.[1] Another related compound, paeciloxanthone, showed strong anticancer activity against HepG2 cells with an IC50 value of 3.33 µM.[1]

Potential Mechanisms of Action

The anticancer activity of xanthones is thought to be multifactorial, involving mechanisms such as the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[1] The ability of xanthones to interact with multiple protein receptors contributes to their broad biological activities.[1]

Neuroprotective Potential

The neuroprotective effects of this compound have not been directly investigated. However, studies on structurally similar compounds provide a basis for potential therapeutic applications in neurodegenerative diseases.

Insights from Related Compounds

-

7-Methoxyheptaphylline: This carbazole, with a methoxy group, has shown neuroprotective effects against hydrogen peroxide-induced neuronal cell death.[7] Its mechanism involves the TAK1 kinase pathway, which plays a role in apoptosis and cell survival.[7]

-

7,8-dihydroxyflavone: This flavonoid acts as a TrkB agonist, mimicking the effects of BDNF (brain-derived neurotrophic factor) and has demonstrated neuroprotective effects on dopaminergic neurons in monkey models of Parkinson's disease. It also activates the Keap1/Nrf2 pathway, a key regulator of the cellular antioxidant response.[8]

These findings suggest that xanthones like this compound could potentially exert neuroprotective effects through pathways involving TAK1, TrkB, or antioxidant responses. Further research is warranted to explore these possibilities.

Experimental Protocols

The following are generalized protocols for key experiments cited in the research of this compound and related compounds.

Cell Viability and Proliferation (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of a compound.

Figure 3: General workflow for an MTT assay.

Methodology:

-

Cell Seeding: Plate cells (e.g., MH7A, RAW264.7) in 96-well plates at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubation: Incubate the plates for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-1β, IL-6, TNF-α) in cell culture supernatants.

Methodology:

-

Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine.

-

Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase).

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to produce a colorimetric reaction.

-

Reaction Stopping: Stop the reaction with a stop solution (e.g., sulfuric acid).

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 450 nm).

-

Data Analysis: Generate a standard curve and determine the concentration of the cytokine in the samples.

Protein Expression Analysis (Western Blotting)

Western blotting is used to detect and quantify the expression levels of specific proteins (e.g., p-JNK, p-p65, TLR4).

Methodology:

-

Protein Extraction: Lyse treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an enzyme-conjugated secondary antibody.

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound and its analogues have demonstrated significant therapeutic potential, particularly as anti-inflammatory agents. The well-defined inhibitory effects on the TLR4/NF-κB and MAPK signaling pathways provide a strong foundation for further development. While the evidence for its role in cancer and neuroprotection is less direct, the activity of structurally related compounds suggests that these are promising areas for future research.

Key future directions should include:

-

In-depth investigation of the specific molecular targets of this compound in cancer cell lines.

-

Exploration of the neuroprotective effects of this compound in models of neurodegenerative diseases.

-

Preclinical in vivo studies to validate the in vitro findings and assess the pharmacokinetic and safety profiles of this compound.

-

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of xanthone derivatives for specific therapeutic targets.

This technical guide summarizes the current knowledge on the therapeutic targets of this compound, providing a framework for continued research and development in this promising class of compounds.

References

- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective modulation of MAPKs contribute to the anti-proliferative and anti-inflammatory activities of 1,7-dihydroxy-3,4-dimethoxyxanthone in rheumatoid arthritis-derived fibroblast-like synoviocyte MH7A cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,7-Dihydroxy-2,3-dimethoxyxanthone | CAS:78405-33-1 | Manufacturer ChemFaces [chemfaces.com]

- 7. Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

The Pharmacokinetic Profile of 1,7-Dimethoxyxanthone: An In-Depth Technical Guide Based on Analogous Compounds

Disclaimer: Direct pharmacokinetic and bioavailability data for 1,7-dimethoxyxanthone are not available in the current scientific literature. This technical guide provides an inferred profile based on data from structurally related xanthone derivatives and general principles of flavonoid pharmacokinetics. The information presented herein is intended for researchers, scientists, and drug development professionals as a theoretical framework for initiating studies on this compound.

Introduction

Xanthones are a class of polyphenolic compounds found in various plant species, known for their diverse pharmacological activities. This compound, a specific xanthone derivative, has garnered interest for its potential therapeutic applications. Understanding its pharmacokinetic (PK) profile—absorption, distribution, metabolism, and excretion (ADME)—and bioavailability is crucial for its development as a therapeutic agent. This guide synthesizes available data from analogous xanthones to project the likely pharmacokinetic behavior of this compound and provides detailed experimental methodologies for its future investigation.

Inferred Pharmacokinetic Profile

The pharmacokinetic parameters of this compound are expected to be influenced by its lipophilicity, conferred by the two methoxy groups, and its core xanthone structure. Based on studies of related compounds, a general pharmacokinetic profile can be anticipated.

Data from Structurally Related Xanthones

To provide a quantitative perspective, the following table summarizes the pharmacokinetic parameters of 7-methylxanthine, a xanthone metabolite, in Sprague Dawley rats. This data can serve as a preliminary reference for designing pharmacokinetic studies for this compound.

| Compound | Animal Model | Dose & Route | Cmax | Tmax | t1/2 | AUC | Reference |

| 7-Methylxanthine | Sprague Dawley Rats | 30 mg/kg (oral) | ≈ 30 µM | 30 min | ≈ 1.4 h | Not Reported | [1][2] |

Table 1: Pharmacokinetic Parameters of 7-Methylxanthone in Rats

Bioavailability

The bioavailability of xanthones can be variable and is often limited by factors such as poor aqueous solubility and extensive first-pass metabolism. For instance, α-mangostin, a well-studied xanthone, was detected in plasma 24 hours after oral administration, suggesting slow elimination, but its overall bioavailability is considered low.[3] The bioavailability of a synthetic xanthone derivative, XT17, was found to be high with subcutaneous (87.3%) and intraperitoneal (69.7%) injections in mice, indicating that the route of administration significantly impacts systemic exposure.[4]

For this compound, the methoxy groups may increase its lipophilicity, potentially enhancing its absorption across the gastrointestinal tract compared to hydroxylated analogs. However, it is also likely to undergo phase I and phase II metabolism in the liver, which could limit its oral bioavailability.

Metabolism and Potential Signaling Pathways

Xanthones are typically metabolized in the liver by cytochrome P450 enzymes (Phase I) followed by conjugation reactions (Phase II) such as glucuronidation and sulfation. The specific metabolic pathways for this compound have not been elucidated.

Interestingly, a structurally similar compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophages by suppressing the Toll-like receptor 4 (TLR4)/NF-κB signaling cascade.[5] This suggests that this compound might also interact with key inflammatory pathways.

Experimental Protocols

To facilitate future research, this section outlines detailed methodologies for key experiments required to determine the pharmacokinetic profile of this compound.

Animal Studies

-

Animal Model: Male Sprague-Dawley rats (250-300 g) are a commonly used model for pharmacokinetic studies.[1][2]

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and free access to food and water.

-

Dosing:

-

Oral (PO): this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) for oral gavage. A typical dose for a preliminary study could be in the range of 10-50 mg/kg.

-

Intravenous (IV): For intravenous administration, the compound should be dissolved in a suitable vehicle like a mixture of saline, ethanol, and polyethylene glycol (PEG) 400. A lower dose, for example, 1-5 mg/kg, is typically used for IV administration.

-

-

Blood Sampling: Blood samples (approximately 0.25 mL) should be collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.

Analytical Methodology: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the quantification of this compound in biological matrices.

-

Sample Preparation: A simple protein precipitation method is often effective. To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a structurally similar xanthone not present in the study). Vortex and centrifuge to precipitate proteins. The supernatant is then collected for analysis.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for the separation of xanthones.

-

Mobile Phase: A gradient elution with water containing 0.1% formic acid (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B) is commonly used.

-

Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for xanthones.

-

Detection: Multiple Reaction Monitoring (MRM) should be used for sensitive and specific detection. The precursor ion will be the [M+H]+ of this compound, and the product ions will be specific fragments generated upon collision-induced dissociation.

-

-

Quantification: A standard curve is generated by spiking known concentrations of this compound into blank plasma and analyzing the samples alongside the study samples.

Conclusion

While direct experimental data on the pharmacokinetics and bioavailability of this compound are currently lacking, this technical guide provides a comprehensive overview based on analogous compounds. The inferred profile suggests that this compound may have moderate oral absorption, be subject to first-pass metabolism, and potentially interact with inflammatory signaling pathways. The detailed experimental protocols provided herein offer a solid foundation for researchers to initiate and conduct robust preclinical studies to elucidate the precise pharmacokinetic properties of this promising compound. Such studies are a critical step in the journey of developing this compound into a potential therapeutic agent.

References

- 1. Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities and Bioavailability of Mangosteen Xanthones: A Critical Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

Cytotoxicity Profile of 1,7-Dimethoxyxanthone and its Analogs on Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of heterocyclic compounds that have garnered significant attention in oncological research due to their potential as anticancer agents. Their planar tricyclic structure allows for intercalation with DNA and interaction with various cellular targets, leading to the induction of apoptosis and inhibition of tumor growth. This technical guide provides an in-depth analysis of the cytotoxicity profile of 1,7-Dimethoxyxanthone and its closely related analog, 1,7-dihydroxy-3,4-dimethoxyxanthone, against various cancer cell lines. Due to the limited availability of public data specifically on this compound, this guide will focus on the well-documented cytotoxic activities of its hydroxylated and methoxylated analog, 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN), as a representative of this xanthone subclass. This guide will detail the experimental protocols used to assess its cytotoxic effects, present quantitative data on its efficacy, and visualize the key signaling pathways involved in its mechanism of action.

Quantitative Cytotoxicity Data

The cytotoxic effects of xanthone derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,7-dihydroxyxanthone | HepG2 (Human Liver Carcinoma) | 13.2 | [1] |

| 1,3-dihydroxyxanthone | HepG2 (Human Liver Carcinoma) | 71.4 | [1] |

| 1,6-dihydroxyxanthone | HepG2 (Human Liver Carcinoma) | 40.4 | [1] |

| 1-hydroxyxanthone | HepG2 (Human Liver Carcinoma) | 43.2 | [1] |

| 1-carbaldehyde-3,4-dimethoxyxanthone | Jurkat (Human T-cell leukemia) | < 20 | [2] |

| 1-carbaldehyde-3,4-dimethoxyxanthone | LNCaP (Human Prostate Adenocarcinoma) | ~20 | [2] |

| 1-carbaldehyde-3,4-dimethoxyxanthone | PC-3 (Human Prostate Adenocarcinoma) | ~20 | [2] |

| 1-carbaldehyde-3,4-dimethoxyxanthone | HeLa (Human Cervical Adenocarcinoma) | > 20 | [2] |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the cytotoxicity and mechanism of action of xanthone derivatives.

Cell Culture and Maintenance

MDR human lung cancer cell line A549/Taxol and the drug-sensitive parental line A549 were procured from KeyGen Biotech (Nanjing, China).[3] The cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.[3] The cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[3]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 1,7-dihydroxy-3,4-dimethoxyxanthone) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for an additional 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is employed to analyze apoptosis and cell cycle distribution.

-

Cell Treatment and Harvesting: Cells are treated with the xanthone compound for a defined period. Subsequently, both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: For apoptosis analysis, cells are stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. For cell cycle analysis, cells are stained with PI in the presence of RNase A.

-

Flow Cytometric Analysis: The stained cells are then analyzed using a flow cytometer. The percentages of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and the proportion of apoptotic cells (early and late apoptosis) are determined.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to investigate the molecular pathways affected by the compound.

-

Protein Extraction: After treatment with the xanthone compound, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against the target proteins (e.g., p38, p-p38, ERK, p-ERK, p53, p21, Bcl-2, caspases).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action: Signaling Pathways

Studies on 1,7-dihydroxy-3,4-dimethoxyxanthone (XAN) have elucidated its role in modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in multidrug-resistant non-small cell lung carcinoma (A549/Taxol) cells.[3] XAN was found to induce apoptosis and cell cycle arrest through the differential regulation of MAPK family members, specifically p38 and ERK.[3]

The compound was shown to upregulate the phosphorylation of p38, which is associated with G2 phase cell cycle arrest.[3] Concurrently, XAN treatment leads to the downregulation of ERK phosphorylation, a key event in the induction of apoptosis.[3] Further investigation revealed that the tumor suppressor protein p53 acts as a central mediator in these processes.[3] The activation of the p38/p53 axis leads to the upregulation of p21, a cyclin-dependent kinase inhibitor, contributing to cell cycle arrest. The inhibition of the ERK pathway, on the other hand, influences the expression of Bcl-2 family proteins, promoting the apoptotic cascade.[3]

Experimental Workflow for Cytotoxicity Profiling

Caption: Experimental workflow for assessing the cytotoxicity of xanthones.

MAPK Signaling Pathway Induced by 1,7-dihydroxy-3,4-dimethoxyxanthone

Caption: MAPK signaling pathway modulation by XAN in cancer cells.

Conclusion

The available scientific literature indicates that xanthone derivatives, particularly 1,7-dihydroxy-3,4-dimethoxyxanthone, exhibit significant cytotoxic activity against various cancer cell lines. The primary mechanism of action involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, most notably the MAPK pathway. The differential regulation of p38 and ERK, with p53 as a central mediator, highlights a potential therapeutic strategy for targeting cancer cells, including those with multidrug resistance. While more research is needed to fully elucidate the cytotoxicity profile of this compound itself, the data from its analogs provide a strong rationale for the continued investigation of this class of compounds in cancer drug discovery and development. The detailed protocols and pathway diagrams presented in this guide offer a valuable resource for researchers in this field.

References

The Potential Anti-Inflammatory Profile of 1,7-Dimethoxyxanthone: A Technical Guide for Researchers

Disclaimer: This technical guide addresses the potential anti-inflammatory properties of 1,7-Dimethoxyxanthone. It is important to note that a comprehensive review of the current scientific literature reveals a lack of direct experimental studies on the anti-inflammatory activity of this specific compound. Therefore, this document synthesizes findings from structurally similar xanthone derivatives, particularly 1,7-dihydroxy-3,4-dimethoxyxanthone, to provide a scientifically grounded hypothesis on the potential mechanisms and activities of this compound. All data and experimental protocols are based on studies of these related compounds and should be considered as a guide for future research on this compound.

Introduction to Xanthones and Their Anti-Inflammatory Potential

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold.[1][2] They are widely distributed in higher plants and fungi and have garnered significant interest in the scientific community due to their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][3][4] The anti-inflammatory effects of xanthones are often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[3][4] The substitution pattern on the xanthone core, including the presence and position of hydroxyl and methoxyl groups, plays a crucial role in their biological activity.[1][3]

This guide focuses on the potential anti-inflammatory properties of this compound. While direct evidence is absent, the structural similarity to other well-studied methoxylated and hydroxylated xanthones allows for the formulation of a hypothesis regarding its potential mechanisms of action.

Hypothesized Anti-Inflammatory Mechanisms of this compound

Based on the known activities of structurally related xanthones, particularly 1,7-dihydroxy-3,4-dimethoxyxanthone, it is hypothesized that this compound may exert anti-inflammatory effects through the modulation of the following key signaling pathways:

-

Inhibition of the TLR4/NF-κB Signaling Pathway: The Toll-like receptor 4 (TLR4) signaling cascade is a critical component of the innate immune response, and its activation by lipopolysaccharide (LPS) leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5] Structurally similar xanthones have been shown to inhibit this pathway.[5]

-

Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling: The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[6] Inhibition of MAPK phosphorylation can lead to a reduction in the production of inflammatory mediators.[6]

Visualizing the Hypothesized Signaling Pathways

The following diagrams illustrate the potential points of intervention for this compound within the TLR4/NF-κB and MAPK signaling pathways, based on the mechanisms of related compounds.

Caption: Hypothesized inhibition of the TLR4/NF-κB pathway by this compound.

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

Quantitative Data from Structurally Related Xanthones

The following tables summarize the quantitative anti-inflammatory data obtained from studies on xanthone derivatives with similar substitution patterns to this compound. This data provides a benchmark for what might be expected from future studies on this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

| Compound | Cell Line | LPS Conc. | IC50 (µM) | % Inhibition (Conc., µM) | Reference |

| Various Xanthones | RAW 264.7 | 1 µg/mL | Varies | Varies | [7] |

| 8d, 8g, 8k | RAW 264.7 | 1 µg/mL | 2.99, 3.27, 1.12 | Not Reported | [7] |

Table 2: Inhibition of Pro-inflammatory Cytokine Production

| Compound | Cytokine | Cell Line | Stimulant | IC50 (µM) | % Inhibition (Conc., µM) | Reference |

| 1,7-dihydroxy-3,4-dimethoxyxanthone | IL-1β, IL-6, TNF-α | THP-1 | LPS + IFN-γ | Not Reported | Significant reduction | [8][9] |

| Various Xanthones | IL-6, TNF-α | RAW 264.7 | LPS | Varies | Varies | [10] |

Detailed Experimental Protocols

The following section outlines the detailed methodologies for key in vitro experiments that would be essential for evaluating the anti-inflammatory properties of this compound.

Cell Culture and Induction of Inflammation

-

Cell Line: RAW 264.7 murine macrophage cell line is a commonly used model for studying inflammation.[6][11][12][13]

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.[13]

-

Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS). A typical concentration used is 1 µg/mL.[11][12][13]

Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Principle: The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite, in the cell culture supernatant.[14][15][16][17]

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.[11]

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11]

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[14][17]

-

Measure the absorbance at 540 nm using a microplate reader.[14]

-

Calculate the nitrite concentration based on a sodium nitrite standard curve.

-

Quantification of Pro-inflammatory Cytokines (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of specific cytokines, such as TNF-α and IL-6, in the cell culture supernatant.[18][19][20][21][22]

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α).[18]

-

Block non-specific binding sites.

-

Add cell culture supernatants (collected as described in 4.2) and standards to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add a biotinylated detection antibody specific for the cytokine.[18]

-

Incubate, then wash and add streptavidin-horseradish peroxidase (HRP) conjugate.[22]

-

Incubate, then wash and add a substrate solution (e.g., TMB) to develop a colorimetric signal.[22]

-

Stop the reaction with an acid solution and measure the absorbance at 450 nm.[19]

-

Determine the cytokine concentration from a standard curve.

-

Analysis of Protein Expression and Phosphorylation (Western Blotting)

-

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as iNOS, COX-2, and the phosphorylated forms of MAPKs (p-p38, p-JNK, p-ERK).[23][24][25][26][27]

-

Procedure:

-

Treat cells with this compound and/or LPS as described previously.

-

Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.[25]

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[25]

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-iNOS, anti-p-p38).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Measurement of NF-κB Transcriptional Activity (Luciferase Reporter Assay)

-

Principle: This assay measures the transcriptional activity of NF-κB by using a reporter gene (luciferase) under the control of an NF-κB response element.[28][29][30][31][32]

-

Procedure:

-

Transfect cells (e.g., HEK293T or RAW 264.7) with a plasmid containing the NF-κB-luciferase reporter construct.[29][30]

-

Treat the transfected cells with this compound and then stimulate with an NF-κB activator (e.g., LPS or TNF-α).

-

Lyse the cells and add a luciferase substrate.

-

Measure the luminescence produced using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.[32]

-

Assessment of Intracellular Reactive Oxygen Species (ROS) Production

-

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[33][34][35][36][37]

-

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate.[35]

-

Treat the cells with this compound and/or an ROS inducer (e.g., LPS or H2O2).

-

Load the cells with DCFH-DA (typically 10-25 µM) and incubate for 30-45 minutes at 37°C in the dark.[34][35]

-

Wash the cells to remove excess dye.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).[36]

-

Structure-Activity Relationship of Xanthones and Future Directions

The anti-inflammatory activity of xanthones is significantly influenced by the number and position of hydroxyl and methoxyl groups on the xanthone scaffold.[1][3] Generally, hydroxylation tends to increase anti-inflammatory activity, while methoxylation can have varied effects depending on the position. The presence of both hydroxyl and methoxyl groups can lead to potent anti-inflammatory compounds.

Future research on this compound should focus on systematically evaluating its effects in the in vitro models and assays detailed in this guide. Direct comparison with structurally related compounds, such as 1-hydroxy-7-methoxyxanthone and 1,7-dihydroxyxanthone, would provide valuable insights into the structure-activity relationship and the specific contribution of the methoxy groups at positions 1 and 7 to the anti-inflammatory profile. Furthermore, in vivo studies using animal models of inflammation would be the next logical step to validate any promising in vitro findings.

References

- 1. mdpi.com [mdpi.com]

- 2. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 1,7-Dihydroxy-3,4-Dimethoxyxanthone Inhibits Lipopolysaccharide-Induced Inflammation in RAW264.7 Macrophages by Suppressing TLR4/NF-κB Signaling Cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Anti-inflammatory effects of 1,7-dihydroxy-3,4-dimethoxyxanthone through inhibition of M1-phenotype macrophages via arginine/mitochondrial axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Xanthones, A Promising Anti-Inflammatory Scaffold: Structure, Activity, and Drug Likeness Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Curcumin attenuates LPS-induced inflammation in RAW 264.7 cells: A multifaceted study integrating network pharmacology, molecular docking, molecular dynamics simulation, and experimental validation | PLOS One [journals.plos.org]

- 13. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Protocol Griess Test [protocols.io]

- 17. promega.com [promega.com]

- 18. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Human IL-6 ELISA Kit (ab178013) | Abcam [abcam.com]

- 20. Human TNF alpha ELISA Kit (KHC3011) - Invitrogen [thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. biovendor.com [biovendor.com]

- 23. zephr.selectscience.net [zephr.selectscience.net]

- 24. researchgate.net [researchgate.net]

- 25. m.youtube.com [m.youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. youtube.com [youtube.com]

- 28. Protocol Library | Collaborate and Share [protocols.opentrons.com]

- 29. 2.7. NF-kB Luciferase Reporter Assay [bio-protocol.org]

- 30. NF-κB reporter assay [bio-protocol.org]

- 31. bowdish.ca [bowdish.ca]

- 32. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 33. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 34. bioquochem.com [bioquochem.com]

- 35. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 36. doc.abcam.com [doc.abcam.com]

- 37. cosmobiousa.com [cosmobiousa.com]

An In-Depth Technical Guide to the Antioxidant Capacity of 1,7-Dimethoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Quantitative Antioxidant Data for 1,7-Dimethoxyxanthone

A comprehensive review of published scientific literature reveals a notable lack of specific quantitative data regarding the antioxidant capacity of this compound. While the compound has been isolated and identified from various plant sources, studies detailing its IC50 values in DPPH or ABTS assays, or its Trolox equivalent antioxidant capacity (TEAC) in FRAP and ORAC assays, are not currently available.

For illustrative purposes, the following tables demonstrate how such data would be presented if available.

Table 1: Radical Scavenging Activity of this compound

| Assay | IC50 (µM) | Positive Control | IC50 of Positive Control (µM) |

| DPPH | Data not available | Ascorbic Acid | Data not available |

| ABTS | Data not available | Trolox | Data not available |

Table 2: Reducing Power and Peroxyl Radical Absorbance Capacity of this compound

| Assay | Value | Unit | Positive Control | Value of Positive Control |

| FRAP | Data not available | µmol Fe(II)/µmol | Trolox | Data not available |

| ORAC | Data not available | µmol TE/µmol | Trolox | Data not available |

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed protocols for the most common chemical and cellular-based assays used to determine antioxidant capacity.